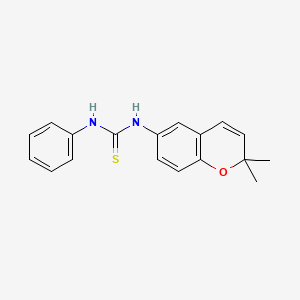

Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N'-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl-Thiharnstoff ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Thiharnstoffgruppe mit einer Benzopyran- und einer Phenylgruppe kombiniert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl-Thiharnstoff beinhaltet typischerweise die Reaktion von 2,2-Dimethyl-2H-1-benzopyran-6-amin mit Phenylisothiocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig in Gegenwart eines Lösungsmittels wie Dichlormethan oder Ethanol, und erfordert eine sorgfältige Temperaturregelung, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie angewendet, um die Reinheit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl-Thiharnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Reduktionsreaktionen können die Thiharnstoffgruppe in ein Thiol oder Amin umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Thiharnstoffgruppe.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile wie Amine oder Alkohole für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren, beinhalten aber oft bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Thiole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

N-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl-Thiharnstoff hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Wirkmechanismus

Der Mechanismus, durch den N-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl-Thiharnstoff seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und -wegen. So wird angenommen, dass seine neuroprotektiven Wirkungen durch die Hemmung von oxidativem Stress und die Modulation von Signalwegen vermittelt werden, die an Zellüberleben und Apoptose beteiligt sind .

Wirkmechanismus

The mechanism by which Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of oxidative stress and the modulation of signaling pathways involved in cell survival and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-N’-(2,6-dimethylphenyl)-Thiharnstoff: Diese Verbindung hat eine ähnliche Struktur, aber mit zusätzlichen Methylgruppen am Phenylring.

2,2-Dimethylbenzopyran-Derivate: Diese Verbindungen teilen den Benzopyran-Kern und wurden auf ihre neuroprotektiven Eigenschaften untersucht.

Einzigartigkeit

N-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl-Thiharnstoff ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die eine einzigartige chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen therapeutischen Anwendungen machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung .

Eigenschaften

CAS-Nummer |

896111-42-5 |

|---|---|

Molekularformel |

C18H18N2OS |

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

1-(2,2-dimethylchromen-6-yl)-3-phenylthiourea |

InChI |

InChI=1S/C18H18N2OS/c1-18(2)11-10-13-12-15(8-9-16(13)21-18)20-17(22)19-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,19,20,22) |

InChI-Schlüssel |

LRMGHFLCGDSSLB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)NC(=S)NC3=CC=CC=C3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)

![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)

![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)

![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)